2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid
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Overview
Description
2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of isopropylamine with a pyrimidine derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, where the compound is treated with hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid can be compared with other pyrimidine derivatives, such as:
- 2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylate
- 2-Isopropyl-5-(methylamino)pyrimidine-4-carboxamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-5(2)8-11-4-6(10-3)7(12-8)9(13)14/h4-5,10H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGVPDNSYVSTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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